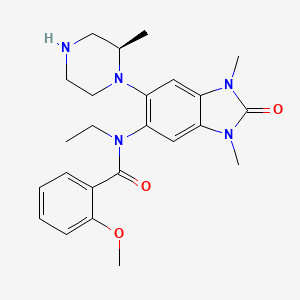
GSK9311
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Epigenética
GSK9311 es principalmente reconocido como un control negativo para la sonda epigenética GSK6853 {svg_1}. Muestra una potencia significativamente reducida en comparación con GSK6853 hacia BRPF1, una proteína que contiene bromodominio, tanto en ensayos sin células como en ensayos basados en células. Esto lo convierte en valioso en estudios donde es necesaria una comparación con un compuesto activo para comprender los mecanismos epigenéticos involucrados.
Oncología
En la investigación del cáncer, compuestos como this compound se utilizan para estudiar el papel de los bromodominios en la oncogenia {svg_2}. Los bromodominios son reconocidos por su papel en la lectura de marcas epigenéticas, que pueden influir en la proliferación de células cancerosas. Al inhibir estos dominios, los investigadores pueden explorar nuevas terapias contra el cáncer dirigidas a la regulación epigenética.
Neurología
Si bien las aplicaciones directas de this compound en neurología no están bien documentadas, su compuesto principal, GSK6853, e inhibidores de bromodominios similares son de interés por su potencial para modular la expresión genética en trastornos neurológicos {svg_3}. This compound podría servir como agente comparativo en tales estudios.
Cardiología
Los inhibidores de bromodominios como this compound pueden tener aplicaciones potenciales en la investigación cardiológica. Podrían usarse para investigar el papel de la regulación epigenética en la hipertrofia cardíaca y la insuficiencia cardíaca, aunque los estudios específicos sobre this compound en este campo no están fácilmente disponibles {svg_4}.
Inmunología
El papel de this compound como control negativo es crucial en los estudios inmunológicos para comprender la función de BRPF1 en las respuestas inmunitarias {svg_5}. Su capacidad para inhibir selectivamente los bromodominios puede ayudar a delinear la compleja regulación epigenética de las células inmunitarias.
Farmacología
En la investigación farmacológica, this compound sirve como una herramienta para comprender la farmacodinamia y la farmacocinética de la inhibición de bromodominios {svg_6}. Ayuda a evaluar la ventana terapéutica y el perfil de seguridad de los nuevos fármacos epigenéticos.
Toxicología
Aunque no está directamente relacionado con la toxicología, los compuestos como this compound se pueden utilizar para estudiar los perfiles de toxicidad de los inhibidores de bromodominios. Pueden ayudar a identificar cualquier efecto fuera del objetivo y contribuir a la evaluación de la seguridad de los nuevos fármacos {svg_7}.
Mecanismo De Acción
Target of Action
The primary targets of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide are the bromodomains of BRPF1 and BRPF2 . These bromodomains are part of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .
Mode of Action
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide inhibits the BRPF bromodomains of BRPF1 and BRPF2 . The compound shows excellent potency against BRPF1 and a significant selectivity over all other bromodomains tested .
Biochemical Pathways
The inhibition of BRPF bromodomains affects the assembly of MYST histone acetyltransferase complexes . These complexes play a crucial role in the regulation of gene expression through the acetylation of histones, a type of epigenetic modification . Therefore, the compound’s action can influence various biochemical pathways downstream of these gene expression changes.
Pharmacokinetics
They influence how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide’s action are related to its inhibition of BRPF bromodomains. By inhibiting these bromodomains, the compound can disrupt the function of BRPF proteins and the assembly of MYST histone acetyltransferase complexes . This disruption can lead to changes in gene expression, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .
Análisis Bioquímico
Biochemical Properties
GSK9311 is known to inhibit the BRPF bromodomain, with pIC50 values of 6.0 and 4.3 for BRPF1 and BRPF2, respectively . This interaction with the BRPF bromodomain suggests that this compound plays a role in the regulation of gene expression, as bromodomains are known to recognize acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks .
Cellular Effects
Bromodomains are involved in the regulation of gene transcription, and their inhibition can lead to changes in gene expression patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the BRPF bromodomain . This suggests that this compound may interfere with the recognition of acetylated lysine residues on histone tails, thereby influencing gene transcription .
Metabolic Pathways
Given its interaction with the BRPF bromodomain, it may be involved in pathways related to gene transcription .
Propiedades
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)
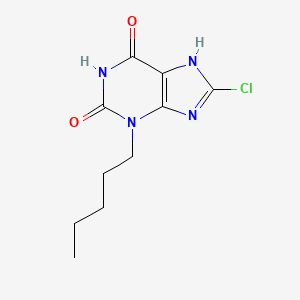

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

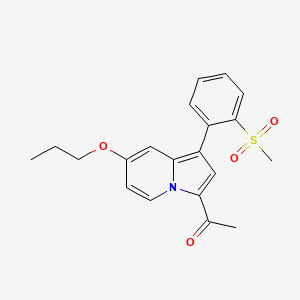
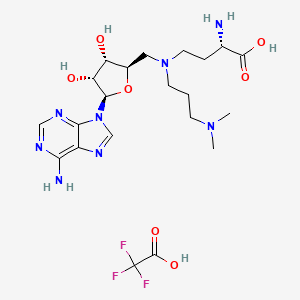
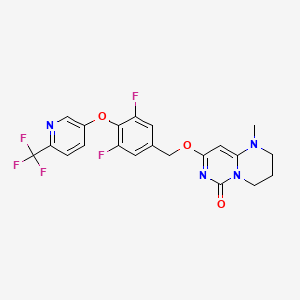
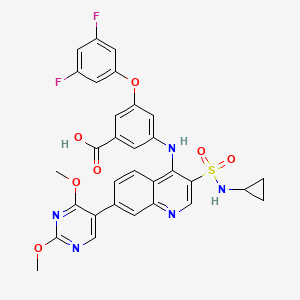
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
